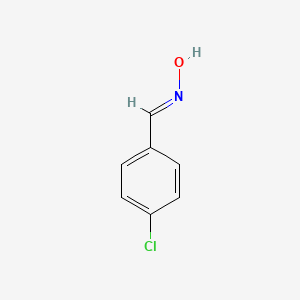

4-Chlorobenzaldehyde oxime

Descripción general

Descripción

4-Chlorobenzaldehyde oxime is an organic compound with the chemical formula C7H6ClNO. It is derived from 4-chlorobenzaldehyde, which is an aromatic aldehyde. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chlorobenzaldehyde oxime can be synthesized through the condensation of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically involves refluxing the reactants in an alcoholic solution to yield the oxime.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using solvent-free grinding methods with bismuth oxide as a catalyst . This method is environmentally friendly and provides high yields of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-Chlorobenzaldehyde oxime undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 4-chlorobenzoic acid.

Reduction: Reduction of the oxime can yield the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 4-Chlorobenzoic acid

Reduction: 4-Chlorobenzylamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of 4-Chlorobenzaldehyde Oxime

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine under acidic conditions. The general reaction can be represented as follows:This process yields the oxime in high purity, often requiring recrystallization for optimal results. The compound appears as a crystalline solid and is notable for its functional oxime group, which contributes to its reactivity and biological activity.

Biochemical Properties

This compound is known for its interaction with various enzymes, particularly cytochrome P450. This interaction plays a crucial role in drug metabolism and the formation of bioactive compounds. The compound has been shown to influence cellular processes such as gene expression and metabolic pathways by modulating enzyme activity .

Cellular Effects

- Cell Signaling : It can alter cell signaling pathways by interacting with specific receptors or enzymes.

- Gene Expression : The compound may affect gene expression related to metabolic pathways, leading to changes in cellular function.

Organic Synthesis

This compound serves as an intermediate in synthesizing various organic compounds, including isoxazole derivatives through cycloaddition reactions. Its derivatives are also explored for their biological activities .

Antibacterial Activity

The compound exhibits significant antibacterial properties, particularly when complexed with transition metals such as cobalt and nickel. Studies have shown that these metal complexes demonstrate notable inhibition against bacterial strains like Escherichia coli. For instance:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Cobalt Complex | E. coli | 15 |

| Nickel Complex | E. coli | 12 |

| This compound | E. coli | 10 |

These findings suggest its potential as a lead compound for developing new antibacterial agents .

Antifungal and Antiparasitic Activity

Research has indicated that derivatives of this compound also possess antifungal and antiparasitic activities. Certain derivatives have shown effectiveness against fungal strains such as Candida, indicating a broader spectrum of antimicrobial activity .

Antibacterial Study

A comprehensive investigation into transition metal complexes derived from this compound concluded that these complexes exhibited significant antibacterial activity by disrupting bacterial cell wall synthesis .

Antifungal Effectiveness

Another study focused on the antifungal properties of derivatives against various Candida species, reporting higher efficacy compared to standard antifungal agents. This warrants further exploration into their structure-activity relationships .

Actividad Biológica

4-Chlorobenzaldehyde oxime (CHClNO) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and material science. This article delves into its synthesis, biological properties, and potential applications, supported by recent research findings and case studies.

Synthesis

This compound is synthesized through the reaction of 4-chlorobenzaldehyde with hydroxylamine. The general reaction can be represented as follows:

This reaction typically occurs under acidic conditions and can yield the oxime in high purity, often requiring recrystallization for optimal results.

Antibacterial Properties

One of the most significant biological activities of this compound is its antibacterial effect. Research has demonstrated that transition metal complexes formed with this compound exhibit notable antibacterial activity against various bacterial strains, including Escherichia coli. For instance, a study reported the synthesis of cobalt and nickel complexes with this compound, which showed significant inhibition against E. coli, suggesting its potential as a lead compound for developing new antibacterial agents .

Table 1: Antibacterial Activity of Metal Complexes with this compound

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Cobalt Complex | E. coli | 15 |

| Nickel Complex | E. coli | 12 |

| This compound | E. coli | 10 |

Antifungal and Antiparasitic Activity

In addition to antibacterial properties, this compound has been investigated for antifungal and antiparasitic activities. A study highlighted its effectiveness against certain fungal strains, indicating a broader spectrum of antimicrobial activity . Moreover, its derivatives have shown promise in inhibiting parasitic infections, although further research is necessary to elucidate these effects.

The biological activity of this compound can be attributed to its ability to form coordination complexes with metal ions. These complexes often enhance the reactivity of the oxime functional group, facilitating interactions with microbial cell membranes or essential enzymes . The tautomeric forms of oximes, particularly the nitrone tautomer, have been implicated in increased reactivity and potential biological efficacy .

Case Studies

- Antibacterial Study : A comprehensive investigation was conducted on various transition metal complexes derived from this compound. The study concluded that these complexes not only exhibited significant antibacterial activity but also suggested a potential mechanism involving disruption of bacterial cell wall synthesis .

- Antifungal Effectiveness : Another study focused on the antifungal properties of this compound derivatives against Candida species. Results indicated that certain derivatives had a higher efficacy compared to standard antifungal agents, warranting further exploration into their structure-activity relationships .

Propiedades

Número CAS |

3848-36-0 |

|---|---|

Fórmula molecular |

C7H6ClNO |

Peso molecular |

155.58 g/mol |

Nombre IUPAC |

(NZ)-N-[(4-chlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5- |

Clave InChI |

QKWBTCRVPQHOMT-UITAMQMPSA-N |

SMILES |

C1=CC(=CC=C1C=NO)Cl |

SMILES isomérico |

C1=CC(=CC=C1/C=N\O)Cl |

SMILES canónico |

C1=CC(=CC=C1C=NO)Cl |

Key on ui other cas no. |

3848-36-0 3717-24-6 |

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Chlorobenzaldehyde oxime in the presented research?

A1: The provided research consistently highlights the use of this compound as a reagent in the synthesis of substituted isoxazole derivatives. [, , , ] This is achieved through its reaction with various cyclic and acyclic alkenes in the presence of triethylamine. The reaction likely proceeds through a 1,3-dipolar cycloaddition mechanism, though this is not explicitly stated in the abstracts.

Q2: Is there spectroscopic data available to confirm the structure of the synthesized compounds?

A2: Unfortunately, the provided abstracts do not present detailed spectroscopic data for the synthesized isoxazole derivatives. Further investigation into the full-text articles would be needed to access information on characterization techniques like NMR, IR, or mass spectrometry.

Q3: Are there any studies on the biological activity of this compound or its derivatives?

A3: While the provided abstracts focus on synthesis, one study investigates the antibacterial activity of transition metal complexes formed with various oximes, including this compound. [] This suggests a potential area of interest for further research into the biological applications of these compounds.

Q4: How does the structure of the alkene influence the reaction with this compound?

A4: The abstracts demonstrate that this compound reacts with a variety of cyclic alkenes, ranging from cycloheptene to cyclododecene. [, , ] It also reacts with acyclic alkenes like 1-dodecene. [] This suggests a broad reactivity profile with alkenes, though further research is needed to understand the impact of steric and electronic factors on reaction efficiency and regioselectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.